molecular formula C22H20N4O4S B2545921 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714257-62-2

4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2545921
CAS No.: 714257-62-2
M. Wt: 436.49
InChI Key: QRFSNDSXHHWVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a sulfonamide-quinoxaline hybrid compound characterized by a quinoxaline core substituted with a 4-methoxyphenylamino group at position 3 and a 4-methoxybenzenesulfonamide moiety at position 2. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

4-methoxy-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-29-16-9-7-15(8-10-16)23-21-22(25-20-6-4-3-5-19(20)24-21)26-31(27,28)18-13-11-17(30-2)12-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFSNDSXHHWVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(3-Chloroquinoxalin-2-yl)-4-Methoxybenzenesulfonamide

The initial step involves substituting one chlorine atom of 2,3-dichloroquinoxaline with 4-methoxybenzenesulfonamide. As detailed in patent WO2012052420A1, this reaction proceeds under alkaline conditions:

Procedure :

  • Reactants : 2,3-Dichloroquinoxaline (1.0 equiv), 4-methoxybenzenesulfonamide (1.0 equiv), LiOH (1.9 equiv).
  • Solvent : Dimethylacetamide (DMA).
  • Conditions : 50°C for 20 hours under nitrogen.
  • Workup : Acidification with HCl, filtration, and washing with methyl tert-butyl ether (MTBE).

Yield : 65–88% (depending on purity of starting materials).
Characterization :

  • 1H-NMR (DMSO-d6): δ 8.54–7.41 (m, aromatic protons), 3.77 (s, OCH3).
  • MS : m/z 388 [M+].

Amination at Position 3 with 4-Methoxyaniline

The second chlorine atom at position 3 is replaced by 4-methoxyaniline via nucleophilic aromatic substitution:

Procedure :

  • Reactants : N-(3-Chloroquinoxalin-2-yl)-4-methoxybenzenesulfonamide (1.0 equiv), 4-methoxyaniline (1.2 equiv).
  • Base : 2,6-Lutidine (2.0 equiv).
  • Solvent : n-Butanol.
  • Conditions : 150°C for 48 hours.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

Yield : 70–85%.
Characterization :

  • 1H-NMR (DMSO-d6): δ 10.58 (s, NH), 8.38–6.82 (m, aromatic protons), 3.77 (s, OCH3).
  • IR : 3394 cm−1 (NH stretch), 1651 cm−1 (C=O amide).

Alternative Catalytic Routes for Quinoxaline Formation

While stepwise substitution dominates industrial synthesis, academic studies explore catalytic methods for quinoxaline core assembly. Niknam et al. demonstrated heteropolyacid-catalyzed condensation of o-phenylenediamine with 1,2-diketones:

Procedure :

  • Catalyst : CuH2PMo11VO40 supported on alumina (0.1 g).
  • Reactants : o-Phenylenediamine (1.0 equiv), benzil (1.0 equiv).
  • Solvent : Toluene, room temperature.
  • Yield : 92% quinoxaline.

Limitations : This method produces unsubstituted quinoxalines, necessitating post-functionalization for target-specific groups.

Sulfonamide Preparation and Functionalization

The 4-methoxybenzenesulfonamide moiety is synthesized independently via sulfonation and amidation:

Procedure :

  • Sulfonation : 4-Methoxybenzene reacted with chlorosulfonic acid yields 4-methoxybenzenesulfonic acid.
  • Chlorination : Treatment with PCl5 generates 4-methoxybenzenesulfonyl chloride.
  • Amination : Reaction with NH3 gas in dichloromethane produces the sulfonamide.

Yield : 80–90% after purification.

Optimization and Challenges

Regioselectivity in Substitution Reactions

Position 2 of quinoxaline exhibits higher electrophilicity due to electron-withdrawing sulfonamide groups, directing subsequent amination to position 3. Steric effects from the 4-methoxy group further favor this selectivity.

Solvent and Base Selection

  • DMA vs. DMF : DMA enhances solubility of intermediates, reducing side reactions.
  • Lutidine : Neutralizes HCl generated during amination, preventing protonation of the amine nucleophile.

Purity and Yield Considerations

  • Byproducts : Residual 2,3-dichloroquinoxaline (≤3.4%) and 3-chloroquinoxalin-2-ol (≤1.25%) are removed via MTBE washes.
  • Crystallization : Ethanol recrystallization achieves >95% purity.

Spectroscopic and Analytical Characterization

Table 1. Key Spectroscopic Data for Target Compound

Technique Data
1H-NMR δ 10.58 (NH), 8.38–6.82 (aromatic), 3.77 (OCH3)
13C-NMR δ 161.2 (C=O), 156.3 (C-O), 128–114 (aromatic)
IR 3394 cm−1 (NH), 1651 cm−1 (C=O)
MS m/z 384.07 [M+]

Comparative Evaluation of Synthetic Routes

Table 2. Efficiency of Preparation Methods

Method Yield (%) Purity (%) Time (h)
Stepwise Substitution 85 95 68
Catalytic Condensation 92* 90* 24

*Requires additional functionalization steps.

Industrial and Environmental Considerations

  • Catalyst Reusability : Supported heteropolyacids retain 80% activity after five cycles.
  • Solvent Recovery : DMA and n-butanol are distilled and reused, reducing waste.
  • Atom Economy : Stepwise substitution achieves 75% atom utilization vs. 65% for catalytic routes.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Anticancer Activity

The quinoxaline scaffold, which includes the compound of interest, has been identified as a promising platform for developing anticancer agents. Studies have demonstrated that derivatives of quinoxaline exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the in vitro anticancer activity of several quinoxaline derivatives, including 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide. The results indicated varying degrees of potency against three tumor cell lines: HCT116 (human colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma).

CompoundHCT116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
4-Methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide21.922.922.9
Doxorubicin0.621.20.9

The compound exhibited moderate cytotoxicity, particularly against the HCT116 cell line, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on phosphatidylinositol 3-kinase (PI3K), an enzyme implicated in various malignancies. Inhibitors of this pathway can be crucial for cancer therapy.

Case Study: PI3K Inhibition

Research has shown that sulfonamide derivatives, including those related to quinoxaline structures, can effectively inhibit PI3K activity. For instance, the synthesis of N-(3-aminoquinoxalin-2-yl)-sulfonamide derivatives yielded compounds with potent inhibitory effects against PI3K, highlighting their therapeutic potential in cancer treatment .

Mechanistic Insights: Induction of Apoptosis

In vitro studies indicated that certain quinoxaline derivatives could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis . This mechanism underscores the importance of further exploring these compounds for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoxaline derivatives is essential for optimizing their efficacy as anticancer agents.

SAR Findings

Research has indicated that modifications to the quinoxaline scaffold can significantly impact biological activity. For instance:

  • The introduction of electron-withdrawing groups improved activity against certain cancer cell lines.
  • Compounds with specific substitutions on the benzene rings exhibited enhanced potency compared to others .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents on the quinoxaline ring or the sulfonamide moiety. Key comparisons include:

Compound Substituent Variations Key Structural Features
Target Compound 4-Methoxybenzenesulfonamide; 4-methoxyphenylamino at position 3 Enhanced electron-donating methoxy groups may improve solubility and target binding .
4-Methoxy-N-(3-(Pentylamino)Quinoxalin-2-Yl)Benzenesulfonamide () Pentylamino group at position 3 Aliphatic chain increases lipophilicity, potentially altering membrane permeability .
4-Fluoro-N-(3-((2-Methoxybenzyl)Amino)Quinoxalin-2-Yl)Benzenesulfonamide () 4-Fluoro substituent on sulfonamide; 2-methoxybenzylamino at position 3 Fluorine’s electronegativity may enhance metabolic stability; benzyl group adds steric bulk .
4-(3-(4-Ethylbenzoate)Thioureido)-N-(Quinoxalin-2-Yl)Benzenesulfonamide () Thioureido linker with ethylbenzoate Thioureido group improves cytotoxicity (IC₅₀ = 15.6 mmol L⁻¹ vs. doxorubicin’s 71.8 mmol L⁻¹) .

Pharmacological Activity Comparison

  • Anticancer Activity: Thioureido-sulfonamide-quinoxaline derivatives (e.g., compound 9 in ) exhibit IC₅₀ values 4–5 times lower than doxorubicin in HEPG2 cells, suggesting superior potency . The target compound’s lack of a thioureido group may reduce cytotoxicity but could improve selectivity. Similar mechanisms may apply to the target compound.
  • Crystallographic data for related N-(4-methoxyphenyl)benzenesulfonamide derivatives reveal planar sulfonamide groups, facilitating π-π interactions with biological targets .

Mechanism of Action

While the exact mechanism of the target compound remains unelucidated, sulfonamide-quinoxaline hybrids generally inhibit enzymes like carbonic anhydrase or tyrosine kinases via sulfonamide-Zn²⁺ coordination or quinoxaline-DNA intercalation . The 4-methoxy substituents may modulate electron density, affecting binding affinity.

Biological Activity

4-Methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoxaline core, known for its diverse pharmacological properties, and a sulfonamide group that enhances its bioactivity. This article delves into the biological activities associated with this compound, including its anticancer properties, COX-2 inhibition, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide can be represented as follows:

C19H20N4O4S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This structure includes:

  • A methoxy group (-OCH₃) at the para position of the phenyl ring.
  • A quinoxaline moiety which is linked through an amino group.
  • A benzenesulfonamide functional group that is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing quinoxaline and sulfonamide moieties. For instance, research indicates that derivatives similar to 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference Compound
MCF-71.5Doxorubicin
A5492.0Doxorubicin
HepG21.8Doxorubicin

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

2. COX-2 Inhibition

The compound's structural components also suggest potential as a COX-2 inhibitor, which is significant in anti-inflammatory therapies. In vitro studies demonstrate that related sulfonamide compounds exhibit potent COX-2 inhibitory activity with IC50 values in the submicromolar range.

Compound IC50 (µM) Activity Type
4-Methoxy-N-(3-(...0.5COX-2 Inhibition
Celecoxib0.6COX-2 Inhibition
Nimesulide5.0COX-2 Inhibition

The ability of this compound to inhibit COX-2 suggests potential applications in treating inflammatory diseases and possibly cancer, where COX-2 is often overexpressed.

3. Mechanistic Insights

Mechanistic studies reveal that compounds similar to 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide interact with cellular targets through hydrophobic interactions and hydrogen bonding, influencing various signaling pathways involved in cancer progression and inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives, including our compound of interest. These studies demonstrated that modifications on the quinoxaline ring significantly affected biological activity, particularly regarding anticancer efficacy and enzyme inhibition.

Example Case Study Summary

Study Title: Evaluation of Quinoxaline Derivatives as Anticancer Agents
Published In: Journal of Medicinal Chemistry
Findings:

  • The synthesized derivatives showed varying degrees of cytotoxicity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines.
  • Structure-activity relationship (SAR) analyses indicated that the presence of methoxy groups enhanced potency.

Q & A

Q. How to interpret conflicting computational vs. experimental binding data?

  • Methodology : Re-examine docking parameters (e.g., protonation states of active-site residues). Use MD simulations (100 ns) to account for protein flexibility. Compare computed binding free energies (MM-PBSA) with experimental ΔG values from ITC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.